An In-depth Technical Guide to the Structure Elucidation of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Structure Elucidation of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine
Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their versatile biological activities, ranging from anti-inflammatory to anticancer properties, make them a focal point of intensive research.[1][2] The subject of this guide, 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine, represents a novel entity at the intersection of heterocyclic and alicyclic chemistry. Its unique combination of a reactive aminopyrazole head and a flexible cyclohexenyl tail presents intriguing possibilities for molecular interactions and warrants a thorough structural investigation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. As your virtual Senior Application Scientist, I will guide you through a self-validating system of protocols, grounding each step in authoritative principles to ensure the scientific integrity of your findings. Our objective is not merely to identify the compound but to build an unassailable case for its structure, leaving no room for ambiguity.
Strategic Synthesis and the Genesis of the Analytical Problem
The journey to structure elucidation begins with a plausible synthetic route. The proposed synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine is a two-step process, commencing with the alkylation of a suitable pyrazole precursor, followed by functional group manipulation. A likely pathway involves the reaction of 3-methyl-1H-pyrazol-5-amine with 4-(bromomethyl)cyclohex-1-ene.
A common synthetic method for the pyrazole core itself is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1] For instance, 3-methyl-1H-pyrazol-5-amine can be synthesized from the reaction of ethyl acetoacetate with hydrazine hydrate.[3]
The primary analytical challenge lies in unequivocally determining the regioselectivity of the alkylation. The pyrazole ring possesses two nitrogen atoms, and the alkyl group could potentially attach to either N1 or N2. Furthermore, the presence of tautomers in 3(5)-aminopyrazoles adds another layer of complexity that must be addressed.[4] Our analytical workflow is designed to resolve these specific structural questions.
The Analytical Workflow: A Multi-Pronged Approach to Structural Certainty
Caption: A workflow for the structure elucidation of a novel compound.
Mass Spectrometry: The First Glimpse of the Molecular Formula
3.1. Rationale and Experimental Protocol
High-Resolution Mass Spectrometry (HRMS) is our initial tool of choice. Its primary function is to provide an accurate mass of the molecular ion, which allows for the determination of the elemental composition. This is a critical first step in validating the success of the synthesis.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI-TOF mass spectrometer in positive ion mode.
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Infusion: Introduce the sample solution into the ion source via direct infusion at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
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Analysis: Identify the protonated molecular ion [M+H]⁺ and determine its exact mass. Compare this with the theoretical mass of C10H15N3.
3.2. Expected Data and Interpretation
For 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine (C10H15N3), the theoretical monoisotopic mass is 177.1266 g/mol . The HRMS spectrum should exhibit a prominent ion peak corresponding to [M+H]⁺ at m/z 178.1344.
Table 1: Predicted HRMS Data
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 178.1344 | (Experimental Value) |
Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) can provide valuable structural insights. The fragmentation of pyrazoles often involves cleavage of the N-N bond and fragmentation of the substituent groups.[5][6] The loss of the cyclohexenylmethyl group would be a key indicator.
Infrared Spectroscopy: A Fingerprint of Functional Groups
4.1. Rationale and Experimental Protocol
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For our target compound, we expect to see characteristic absorptions for the amine (N-H), alkene (C=C), and aromatic-like pyrazole ring vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid purified compound directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with a diamond ATR accessory.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
4.2. Expected Data and Interpretation
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine) |
| 3100-3000 | Medium | =C-H stretching (alkene) |
| 2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1650 | Weak | C=C stretching (alkene) |
| 1600-1450 | Medium | C=N and C=C stretching (pyrazole ring) |
| ~1300 | Medium | C-N stretching |
The presence of a distinct N-H stretching band would confirm the amine functionality, while the =C-H and C=C stretching bands would corroborate the existence of the cyclohexene ring.[7]
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution.[8] We will employ a series of 1D and 2D NMR experiments to map out the carbon skeleton and establish the precise connectivity of all atoms.
5.1. Rationale and Experimental Protocols
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
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¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
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COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to identify spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.
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HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for determining the regiochemistry of the N-alkylation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Analysis: Process and analyze the spectra to assign all proton and carbon signals and establish the molecular structure.
5.2. Predicted NMR Data and Interpretation
For the purpose of this guide, we will assign provisional numbering to the atoms of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | Integration |
| 3 | ~140 | ~7.4 | d | 1H |
| 4 | ~95 | ~5.6 | d | 1H |
| 5 | ~150 | - | - | - |
| CH₂ (linker) | ~50 | ~3.9 | d | 2H |
| 7 | ~35 | ~2.2 | m | 1H |
| 8, 12 | ~30 | ~1.5-2.0 | m | 4H |
| 9, 11 | ~25 | ~1.8-2.1 | m | 2H |
| 10 | ~125 | ~5.7 | m | 2H |
| NH₂ | - | ~4.5 | br s | 2H |
Structure Confirmation via 2D NMR:
The definitive proof of the N1-alkylation will come from the HMBC spectrum. We expect to see a correlation between the protons of the methylene linker (-CH₂-) and carbons C5 and N2 of the pyrazole ring.
Caption: Expected key HMBC correlations for N1-alkylation.
A COSY spectrum will show the coupling between the protons on the cyclohexene ring, allowing for the complete assignment of this spin system. The HSQC spectrum will then link each proton to its directly attached carbon, confirming the carbon assignments.
Conclusion: A Self-Validating Structural Proof
By systematically applying this multi-technique analytical workflow, we can construct an unassailable argument for the structure of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine.
-
HRMS will confirm the elemental composition.
-
FTIR will verify the presence of the key functional groups.
-
¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments.
-
COSY, HSQC, and HMBC will definitively establish the atomic connectivity and, crucially, the regiochemistry of the N-alkylation.
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